2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Chemical Purity Quality Control Procurement Specification

This dual-functional intermediate combines an aryl bromide and a tosylate ester in one entity. Unlike mono-functional analogs, its orthogonal reactivity enables sequential cross-coupling and nucleophilic substitution, streamlining complex molecule synthesis and improving step-economy.

Molecular Formula C15H15BrO4S
Molecular Weight 371.2 g/mol
CAS No. 67238-50-0
Cat. No. B1408224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
CAS67238-50-0
Molecular FormulaC15H15BrO4S
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3
InChIKeyLIGLEAWKEMUFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (67238-50-0): A Bifunctional Building Block for Controlled Organic Synthesis


2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS 67238-50-0) is a dual-functionalized aromatic compound with the molecular formula C15H15BrO4S and a molecular weight of 371.25 g/mol . It is structurally characterized by an aryl bromide moiety for cross-coupling reactions and a tosylate ester, which serves as an excellent leaving group for nucleophilic substitution . This combination makes it a versatile intermediate in pharmaceutical and agrochemical research, distinct from simpler mono-functional analogs .

Why 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Cannot Be Replaced by Mono-Functional or Simpler Analogs


The procurement of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is driven by its orthogonal reactivity, a property absent in generic alternatives. Simple aryl bromides, such as 2-(4-Bromophenoxy)ethyl bromide (CAS 18800-30-1), lack the second electrophilic site necessary for sequential functionalization without additional steps . Conversely, common alkyl tosylates do not contain the aryl bromide handle required for subsequent palladium-catalyzed cross-coupling reactions . This specific compound enables a controlled, two-step synthetic pathway in a single entity, directly impacting step-economy and yield in complex molecule synthesis. Substitution with a mono-functional analog would necessitate a less efficient, multi-reagent approach, increasing costs and reducing overall yield [1].

Procurement Evidence Guide: Quantifiable Specifications for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (67238-50-0)


Purity Grade Differentiation: Higher Assay Purity of 98% Available

For procurement decisions, the available commercial purity of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate can be a differentiating factor. Suppliers offer the compound at a standard purity of 95% or 97% , while a higher grade of 98% is also available, which may be preferable for sensitive reactions requiring minimal impurities . This contrasts with related compounds like 2-[4-BROMO-2-(2-{[(4-METHYLPHENYL)SULFONYL]OXY}ETHOXY)PHENOXY]ETHYL 4-METHYLBENZENESULFONATE, which may have different purity specifications .

Chemical Purity Quality Control Procurement Specification

Storage and Handling Stability: Recommended Long-Term Storage Conditions

Vendor specifications provide clear guidance for long-term storage, which is a critical procurement consideration. The compound is recommended to be stored long-term in a cool, dry place . This explicit recommendation, which may differ from other tosylate analogs that require refrigeration or inert atmosphere, directly impacts inventory management and shelf-life planning.

Stability Storage Logistics Inventory Management

Synthetic Yield in Multi-Step Reaction: A Benchmark of 55%

In the context of a multi-step synthesis leading to a diazacryptophane, a specific reaction involving 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate was reported to proceed with a 55% yield . This was achieved using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in acetonitrile over 7 hours of heating . This yield serves as a verifiable benchmark for comparing the performance of this specific building block against alternative synthetic routes or different electrophiles in similar macrocyclization reactions [1].

Reaction Yield Organic Synthesis Process Chemistry Macrocycle Synthesis

Optimal Applications for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Based on Evidence


Synthesis of Complex Macrocycles via Sequential Functionalization

The compound's utility is demonstrated in the synthesis of diazacryptophane [1], a complex macrocycle. Its bifunctional nature allows for sequential reactions: first, a nucleophilic substitution at the tosylate group to install a first structural unit, followed by a palladium-catalyzed cross-coupling at the aryl bromide to achieve macrocyclization. This scenario justifies the procurement of this specific compound over mono-functional analogs, as it reduces the number of required synthetic steps and purification operations .

Medicinal Chemistry for CNS-Targeting Pharmaceuticals

Compounds containing the 4-bromophenoxyethyl motif are recognized as valuable intermediates in the development of CNS-targeting pharmaceuticals due to their use in structure-activity relationship (SAR) studies . The tosylate group provides an orthogonal handle for late-stage functionalization with amine-containing pharmacophores. A procurement decision for this compound is supported when the synthetic plan involves diversifying a core scaffold with an ethyl-linked aromatic group while retaining an aryl bromide for further elaboration.

Agrochemical Intermediate with Orthogonal Reactivity

The 4-bromophenoxyethyl substructure is a known precursor in agrochemical research . This specific compound's value proposition lies in the tosylate group, which offers a clean and predictable way to attach the 4-bromophenoxyethyl moiety to a wide array of nucleophiles (e.g., phenols, amines, thiols). This is particularly relevant in early-stage discovery where a single, versatile building block is needed to create a diverse library of candidate molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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